

# An In-depth Technical Guide to Identifying Amlodipine Dimethyl Ester as an Impurity

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## Compound of Interest

Compound Name: **Amlodipine Dimethyl Ester**

Cat. No.: **B1664911**

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## Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and quantification of **Amlodipine Dimethyl Ester** (CAS No: 140171-66-0), a potential impurity in amlodipine drug substances and products.<sup>[1][2]</sup> Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension and angina, undergoes rigorous purity assessments to ensure its safety and efficacy.<sup>[3][4]</sup> This guide delves into the origins of **amlodipine dimethyl ester**, outlines robust analytical methodologies for its detection, and presents detailed experimental protocols. The content herein is structured to provide drug development professionals with the necessary expertise to navigate the challenges of impurity profiling in accordance with global regulatory standards.

## Introduction: The Criticality of Impurity Profiling in Amlodipine

Amlodipine's therapeutic success is contingent upon the quality and purity of the active pharmaceutical ingredient (API).<sup>[5]</sup> Pharmaceutical impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.<sup>[6]</sup> Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.<sup>[6][7][8]</sup> These

guidelines necessitate the identification and characterization of any impurity present above a certain threshold.[6][7]

**Amlodipine Dimethyl Ester**, also known as Amlodipine EP Impurity F or Amlodipine USP Related Compound F, is a specified impurity in major pharmacopoeias.[1][2] Its presence can arise from the synthesis process or as a degradation product.[5] Therefore, a thorough understanding of its formation and the implementation of sensitive analytical methods for its detection are paramount for ensuring the quality of amlodipine.

## Amlodipine Dimethyl Ester: Chemical Identity and Genesis

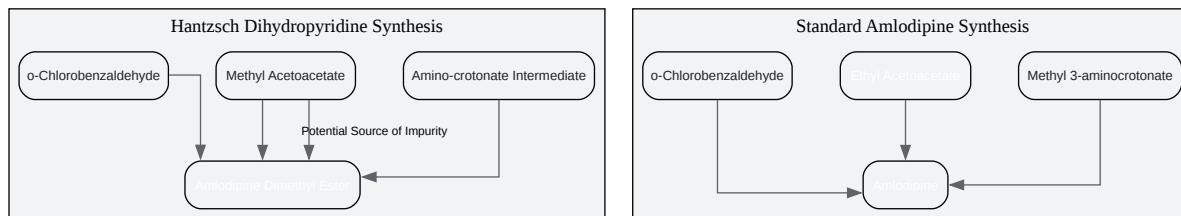
Amlodipine is chemically designated as 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate.[9] The structure inherently contains both a methyl ester and an ethyl ester group.[5][10] **Amlodipine Dimethyl Ester** is the structural analogue where the ethyl ester at the 3-position is replaced by a methyl ester, resulting in the chemical name 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester.[1][2]

Table 1: Chemical and Physical Properties of **Amlodipine Dimethyl Ester**

Property	Value
IUPAC Name	2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester[1]
CAS Number	140171-66-0[1][2]
Molecular Formula	C <sub>19</sub> H <sub>23</sub> ClN <sub>2</sub> O <sub>5</sub> [1][2]
Molecular Weight	394.9 g/mol [1][2]
Synonyms	Amlodipine EP Impurity F, Amlodipine USP Related Compound F[1][2]

The formation of **Amlodipine Dimethyl Ester** is primarily associated with the Hantzsch synthesis of the dihydropyridine ring, a common route for amlodipine production. The use of

methyl acetoacetate as a starting material or the presence of methanol as a solvent or reagent can lead to the formation of this dimethyl analogue.



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Figure 1: Simplified Hantzsch synthesis pathway highlighting the potential origin of **Amlodipine Dimethyl Ester** from methyl acetoacetate.

## Analytical Methodologies for Identification and Quantification

A multi-pronged analytical approach is essential for the unambiguous identification and accurate quantification of **Amlodipine Dimethyl Ester**. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of this process.

## High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is the primary tool for separating **Amlodipine Dimethyl Ester** from the parent drug and other related substances.

Key Considerations for HPLC Method Development:

- Column Chemistry: A reversed-phase C18 column is commonly employed for the separation of amlodipine and its impurities.[4]

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate resolution of all impurities. The pH of the aqueous phase is a critical parameter for optimizing peak shape and retention.
- Detection: UV detection at a wavelength of approximately 237 nm is suitable for amlodipine and its related compounds.[\[4\]](#)[\[11\]](#)

Table 2: Exemplary HPLC Method Parameters

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.04 M Sodium Dihydrogen Phosphate Monohydrate (pH 4.0) <a href="#">[12]</a> <a href="#">[13]</a>
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	237 nm <a href="#">[11]</a>
Injection Volume	10 µL

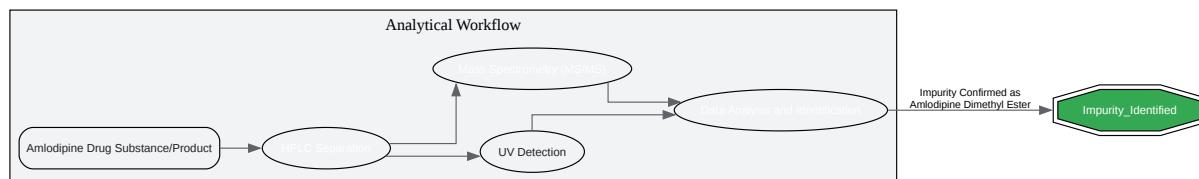
## Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the definitive identification of impurities. By providing molecular weight and fragmentation data, MS confirms

the structure of **Amlodipine Dimethyl Ester**.

Key MS Parameters:

- Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is effective for amlodipine and its analogues.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to obtain accurate mass measurements.
- Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of **Amlodipine Dimethyl Ester** will be distinct from that of amlodipine.



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Figure 2: A typical analytical workflow for the identification of **Amlodipine Dimethyl Ester**.

## Experimental Protocols

The following protocols are provided as a guide and should be validated for their intended use.

## Preparation of Standard and Sample Solutions

### 4.1.1. Amlodipine Dimethyl Ester Reference Standard Stock Solution (100 µg/mL)

- Accurately weigh approximately 10 mg of **Amlodipine Dimethyl Ester** reference standard into a 100 mL volumetric flask.

- Add approximately 70 mL of diluent (e.g., a mixture of mobile phase A and B in a 50:50 ratio) and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature.
- Dilute to volume with the diluent and mix well.

#### 4.1.2. Amlodipine Sample Solution (1 mg/mL)

- Accurately weigh approximately 100 mg of the amlodipine drug substance or an equivalent amount of powdered tablets into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature.
- Dilute to volume with the diluent and mix well.
- Filter the solution through a 0.45  $\mu$ m nylon or PTFE syringe filter before injection.

## HPLC-UV Analysis

- Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.
- Inject a blank (diluent) to ensure a clean baseline.
- Inject the **Amlodipine Dimethyl Ester** reference standard solution to determine its retention time and response.
- Inject the amlodipine sample solution.
- Analyze the chromatogram for a peak at the retention time corresponding to **Amlodipine Dimethyl Ester**.
- Quantify the impurity using an external standard method or by area percentage, ensuring compliance with ICH reporting, identification, and qualification thresholds.[7]

## LC-MS/MS Confirmation

- Develop an LC-MS compatible method, which may involve replacing non-volatile buffer salts (e.g., phosphate) with volatile ones (e.g., ammonium acetate or formate).
- Inject the **Amlodipine Dimethyl Ester** reference standard to obtain its mass spectrum and MS/MS fragmentation pattern.
- Inject the amlodipine sample solution and acquire the mass spectrum of the peak eluting at the expected retention time of the impurity.
- Perform MS/MS analysis on the impurity peak and compare the fragmentation pattern with that of the reference standard for definitive identification.

## Forced Degradation Studies

Forced degradation studies are crucial for establishing the degradation pathways of a drug substance and for demonstrating the stability-indicating nature of the analytical method.[3][14] Amlodipine should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[14] The resulting degradation samples are then analyzed to see if **Amlodipine Dimethyl Ester** is formed as a degradant and to ensure that it is well-resolved from other degradation products.

Table 3: Typical Forced Degradation Conditions for Amlodipine

Stress Condition	Reagent and Conditions
Acid Hydrolysis	0.1 M HCl at 60°C for 24 hours
Base Hydrolysis	0.1 M NaOH at 60°C for 2 hours
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub> at room temperature for 24 hours[14]
Thermal Degradation	Solid drug substance at 105°C for 72 hours[14]
Photolytic Degradation	Exposure to UV (200 Wh/m <sup>2</sup> ) and visible light (1.2 million lux hours)[14]

## Conclusion

The identification and control of **Amlodipine Dimethyl Ester** are critical components of ensuring the quality and safety of amlodipine-containing pharmaceuticals. This guide has provided a detailed overview of the origin of this impurity, robust analytical methodologies for its detection, and practical experimental protocols. By implementing these scientifically sound and validated methods, researchers and drug development professionals can confidently meet the stringent regulatory requirements for impurity profiling. A thorough understanding of the principles and techniques outlined herein will contribute to the development of high-quality, safe, and effective amlodipine products.

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